molecular formula C9H10N2O B8135398 (3-Methyl-1H-indazol-7-yl)methanol

(3-Methyl-1H-indazol-7-yl)methanol

Cat. No.: B8135398
M. Wt: 162.19 g/mol
InChI Key: CCEPUFWUPQMKHX-UHFFFAOYSA-N
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Description

(3-Methyl-1H-indazol-7-yl)methanol is a chemical compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1H-indazol-7-yl)methanol typically involves the formation of the indazole core followed by functionalization at the 7-position. One common method involves the cyclization of o-aminobenzyl alcohol derivatives with appropriate reagents under acidic or basic conditions. For instance, the reaction of 2-nitrobenzyl alcohol with hydrazine hydrate in the presence of a catalyst can yield the desired indazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1H-indazol-7-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3-Methyl-1H-indazol-7-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Indazole: The parent compound with a similar bicyclic structure.

    (3-Methyl-1H-indazole): Lacks the hydroxyl group at the 7-position.

    (7-Hydroxy-1H-indazole): Lacks the methyl group at the 3-position.

Uniqueness

(3-Methyl-1H-indazol-7-yl)methanol is unique due to the presence of both the methyl group at the 3-position and the hydroxyl group at the 7-position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

(3-methyl-2H-indazol-7-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-8-4-2-3-7(5-12)9(8)11-10-6/h2-4,12H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEPUFWUPQMKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NN1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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